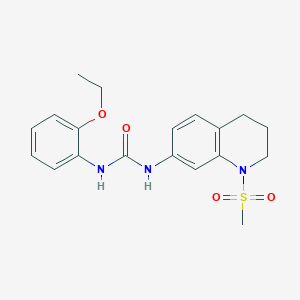

1-(2-Ethoxyphenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Description

The compound 1-(2-Ethoxyphenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a urea derivative featuring a 2-ethoxyphenyl group and a 1-(methylsulfonyl)-substituted tetrahydroquinoline moiety. Its structure combines a saturated bicyclic system (tetrahydroquinoline) with a sulfonamide group, which may enhance solubility and metabolic stability. The urea linker (-NHCONH-) serves as a critical hydrogen-bond donor/acceptor, a feature common in kinase inhibitors and enzyme-targeting therapeutics.

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-3-26-18-9-5-4-8-16(18)21-19(23)20-15-11-10-14-7-6-12-22(17(14)13-15)27(2,24)25/h4-5,8-11,13H,3,6-7,12H2,1-2H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKDUNZJHSDIBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline core.

Introduction of the Methylsulfonyl Group: The tetrahydroquinoline intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent in the presence of a base.

Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the sulfonylated tetrahydroquinoline.

Formation of the Urea Linkage: Finally, the urea linkage is formed by reacting the intermediate with an isocyanate or a carbodiimide reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be incorporated to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where nucleophiles such as amines or thiols can replace the ethoxy group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Sulfides and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: Used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues from Patent Literature ()

A patent (2024) describes tetrahydroquinoline derivatives with varied substituents. Key examples include:

- Example 1: 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid.

- Example 24: 3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-Benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid.

Key Differences :

- Linker Groups : The target compound uses a urea linker, whereas patent examples employ carboxylic acid (Example 1) or pyridine-pyridazine systems (Example 24). Urea’s hydrogen-bonding capacity may enhance target engagement compared to charged carboxylates.

- Substituents : The methylsulfonyl group in the target compound replaces benzothiazole or adamantane groups in the patent examples. Sulfonyl groups improve solubility and may reduce off-target interactions compared to bulky hydrophobic substituents.

- Pharmacological Data : The patent reports inhibitory activity for its compounds (e.g., IC50 values in Table 1), but the target compound’s activity remains uncharacterized.

Quinolinone Derivatives ()

The compound 3-Methoxy-2-(4-methoxyphenyl)quinolin-4(1H)-one () shares a bicyclic core but differs critically:

- Core Saturation: The target’s tetrahydroquinoline is saturated, increasing conformational flexibility, while quinolin-4(1H)-one is planar and aromatic.

- Functional Groups: The methoxyphenyl group in the quinolinone derivative lacks the sulfonyl and urea motifs, which are pivotal for solubility and target binding in the target compound.

Data Table: Structural and Functional Comparison

Key Findings and Hypotheses

Role of Methylsulfonyl : This group likely enhances solubility and metabolic stability relative to benzothiazole or adamantane substituents in patent examples .

Ethoxy vs. Methoxy : The 2-ethoxyphenyl group’s larger size and lipophilicity could influence membrane permeability compared to smaller alkoxy groups.

Biological Activity

1-(2-Ethoxyphenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydroquinoline moiety and a urea functional group. Its molecular formula is with a molecular weight of 368.46 g/mol. The presence of the methylsulfonyl group enhances its solubility and bioavailability.

Research indicates that compounds with similar structures often exhibit multiple biological activities, including:

- Antimicrobial Activity : Quinoline derivatives have shown efficacy against various bacterial strains by inhibiting bacterial growth through interference with DNA replication and transcription.

- Anti-inflammatory Properties : Many quinoline derivatives inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

- Anticancer Effects : The ability to induce apoptosis in cancer cells has been observed in several studies involving quinoline derivatives.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of similar compounds:

| Activity Type | Compound Reference | Effectiveness | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | El Shehry et al. (2018) | Significant inhibition of bacteria | Inhibition of DNA synthesis |

| Anti-inflammatory | Gupta & Kamni (2020) | Reduction in NO production | COX-2 inhibition |

| Anticancer | Mantoani et al. (2016) | Cytotoxic against MCF-7 cells | Induction of apoptosis via caspase activation |

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various quinoline derivatives, including the target compound. The results indicated that compounds with a methylsulfonyl group exhibited enhanced antibacterial activity against Gram-positive bacteria compared to those without this modification.

Study 2: Anti-inflammatory Mechanism

In vitro tests on RAW 264.7 macrophages demonstrated that the compound significantly reduced nitric oxide (NO) production upon stimulation with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent. The mechanism involved the inhibition of iNOS and COX-2 expression.

Study 3: Anticancer Activity

Research involving human breast cancer cell lines (MCF-7) showed that the compound induced significant cytotoxic effects. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, suggesting that it activates intrinsic apoptotic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.